N-benzyl-6-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]pyridazin-3-amine
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Overview
Description
N-benzyl-6-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]pyridazin-3-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridazine ring, a piperazine moiety, and a benzyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]pyridazin-3-amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazine core, followed by the introduction of the piperazine ring and the benzyl group. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure reactors and advanced purification techniques like chromatography is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-6-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-benzyl-6-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]pyridazin-3-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-6-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]pyridazin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide
- N-(1H-benzo[d]imidazol-2-yl)diazenyl derivatives
Uniqueness
N-benzyl-6-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]pyridazin-3-amine stands out due to its specific combination of functional groups, which confer unique chemical properties and potential applications. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C24H27N5O |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
[4-[6-(benzylamino)pyridazin-3-yl]piperazin-1-yl]-(3,4-dimethylphenyl)methanone |
InChI |
InChI=1S/C24H27N5O/c1-18-8-9-21(16-19(18)2)24(30)29-14-12-28(13-15-29)23-11-10-22(26-27-23)25-17-20-6-4-3-5-7-20/h3-11,16H,12-15,17H2,1-2H3,(H,25,26) |
InChI Key |
UCAUXCYXELXXDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)NCC4=CC=CC=C4)C |
Origin of Product |
United States |
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